Bariumcarbonat

Übersicht

Beschreibung

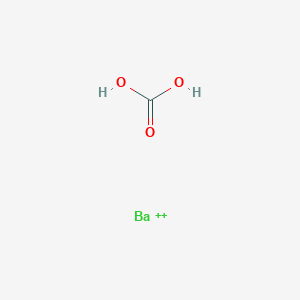

Barium carbonate is an inorganic compound with the chemical formula BaCO₃. It is a white, odorless, and poorly soluble salt that occurs naturally as the mineral witherite . Barium carbonate is one of the most important barium compounds in commercial use due to its wide range of applications in various industries .

Wirkmechanismus

Target of Action

Barium carbonate is an inorganic compound that primarily targets the gastrointestinal tract and the environment. It is used in various industries, including ceramics, where it acts as a flux, a matting and crystallizing agent, and combines with certain coloring oxides to produce unique colors . It is also used as a synergistic catalyst for efficient electro-reduction of H2O/CO2 to H2/CO .

Mode of Action

Barium carbonate reacts with acids such as hydrochloric acid to form soluble barium salts, such as barium chloride . This reaction can be represented as follows:

BaCO3+2HCl→BaCl2+CO2+H2OBaCO_3 + 2HCl \rightarrow BaCl_2 + CO_2 + H_2O BaCO3+2HCl→BaCl2+CO2+H2O

Upon heating, barium carbonate undergoes pyrolysis to give barium oxide .

Biochemical Pathways

It is known that barium carbonate can act as a catalyst in the electro-reduction of water and carbon dioxide . This process is crucial in solid oxide electrolysis cells (SOECs), where it enhances the performance of the electrodes .

Pharmacokinetics

It is known that barium carbonate is poorly soluble in water . It is also known that barium carbonate can be absorbed into the body through ingestion, and its toxicity can be influenced by factors such as age, race, dietary patterns, and specific physiological status .

Result of Action

The primary result of barium carbonate’s action is the formation of soluble barium salts when it reacts with acids . In the ceramics industry, it contributes to the production of unique colors . In the context of SOECs, it enhances the performance of the electrodes .

Action Environment

The action of barium carbonate can be influenced by various environmental factors. For instance, the solubility of barium carbonate in water can affect its bioavailability and toxicity . Furthermore, the presence of acids in the environment can trigger the reaction of barium carbonate to form soluble barium salts . Chronic exposure to barium, particularly from contaminated water and food, can lead to health conditions such as kidney diseases, neurological disorders, and cardiovascular diseases .

Wissenschaftliche Forschungsanwendungen

Barium carbonate has numerous applications in scientific research and industry:

Biology and Medicine: Barium carbonate-based nanomaterials are being explored for their potential use in drug delivery systems and as sensors for detecting gases like nitrogen dioxide

Industry: Barium carbonate is widely used in the ceramics industry as a flux, matting, and crystallizing agent. .

Biochemische Analyse

Biochemical Properties

Barium carbonate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, barium carbonate can inhibit the activity of enzymes such as glutathione peroxidase, catalase, and superoxide dismutase . These enzymes are crucial for protecting cells from oxidative damage. The inhibition of these enzymes by barium carbonate leads to increased levels of reactive oxygen species, which can cause cellular damage .

Cellular Effects

Barium carbonate has profound effects on various types of cells and cellular processes. It can induce oxidative stress by inhibiting antioxidant enzymes, leading to increased levels of malondialdehyde, a marker of lipid peroxidation . This oxidative stress can damage cellular components, including lipids, proteins, and DNA. Additionally, barium carbonate can disrupt cellular metabolism by affecting the levels of key metabolites such as urea and creatine kinase . It also influences cell signaling pathways and gene expression, leading to altered cellular functions .

Molecular Mechanism

The molecular mechanism of barium carbonate involves its interaction with various biomolecules. Barium carbonate can bind to proteins and enzymes, altering their structure and function. For example, it can inhibit the activity of antioxidant enzymes by binding to their active sites . This inhibition leads to the accumulation of reactive oxygen species, causing oxidative damage to cellular components. Barium carbonate can also affect gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of barium carbonate can change over time. Barium carbonate is relatively stable, but it can degrade under certain conditions, such as exposure to acids . Long-term exposure to barium carbonate can lead to the accumulation of barium ions in various tissues, causing chronic toxicity . Studies have shown that prolonged exposure to barium carbonate can result in significant declines in antioxidant enzyme levels and increased oxidative stress .

Dosage Effects in Animal Models

The effects of barium carbonate vary with different dosages in animal models. At low doses, barium carbonate may not cause significant toxicity. At higher doses, it can induce severe toxic effects, including normocytic normochromic anemia, hyperphosphatemia, hypokalemia, hypocalcemia, and hypochloremia . These effects are dose-dependent, with higher doses causing more severe toxicity. Chronic exposure to high doses of barium carbonate can lead to significant disturbances in cardiac, hepatic, and renal functions .

Metabolic Pathways

Barium carbonate is involved in various metabolic pathways. It interacts with enzymes such as glutathione peroxidase, catalase, and superoxide dismutase, affecting their activity and leading to altered metabolic flux . The inhibition of these enzymes by barium carbonate results in increased levels of reactive oxygen species, which can disrupt cellular metabolism and cause oxidative damage .

Transport and Distribution

Barium carbonate is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via endocytosis and distributed to different cellular compartments . Barium ions can accumulate in tissues such as the liver, kidney, heart, and spleen, leading to toxic effects . The distribution of barium carbonate within cells and tissues is influenced by factors such as the presence of transporters and binding proteins .

Subcellular Localization

The subcellular localization of barium carbonate affects its activity and function. Barium carbonate can localize to specific cellular compartments, such as the mitochondria and lysosomes . This localization can influence its interactions with biomolecules and its effects on cellular functions. For example, the accumulation of barium carbonate in the mitochondria can disrupt mitochondrial function and lead to increased oxidative stress .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Barium carbonate can be synthesized through two primary methods: the soda ash method and the carbonation method .

-

Soda Ash Method: In this process, an aqueous solution of barium sulfide is treated with sodium carbonate at temperatures ranging from 60 to 70 degrees Celsius. The reaction produces barium carbonate and hydrogen sulfide: [ \text{BaS} + \text{H}_2\text{O} + \text{CO}_2 \rightarrow \text{BaCO}_3 + \text{H}_2\text{S} ]

-

Carbonation Method: This method involves passing carbon dioxide through a solution of barium sulfide at temperatures between 40 to 90 degrees Celsius, resulting in the formation of barium carbonate: [ \text{BaS} + \text{CO}_2 + \text{H}_2\text{O} \rightarrow \text{BaCO}_3 + \text{H}_2\text{S} ]

Industrial Production Methods: The industrial production of barium carbonate typically employs the carbonation method due to its efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

Barium carbonate undergoes several types of chemical reactions, including:

-

Reaction with Acids: Barium carbonate reacts with acids such as hydrochloric acid to form soluble barium salts, such as barium chloride, along with carbon dioxide and water: [ \text{BaCO}_3 + 2\text{HCl} \rightarrow \text{BaCl}_2 + \text{CO}_2 + \text{H}_2\text{O} ]

-

Pyrolysis: When heated, barium carbonate decomposes to form barium oxide and carbon dioxide: [ \text{BaCO}_3 \rightarrow \text{BaO} + \text{CO}_2 ]

-

Precipitation Reactions: Barium carbonate can precipitate from solutions containing barium ions and carbonate ions: [ \text{Ba}^{2+} + \text{CO}_3^{2-} \rightarrow \text{BaCO}_3 ]

Common reagents used in these reactions include hydrochloric acid, carbon dioxide, and other acids .

Vergleich Mit ähnlichen Verbindungen

Barium carbonate can be compared with other alkaline earth metal carbonates, such as calcium carbonate, magnesium carbonate, and strontium carbonate :

Calcium Carbonate (CaCO₃): Unlike barium carbonate, calcium carbonate is more soluble in water and is widely used in the construction industry as a building material and in the production of lime.

Magnesium Carbonate (MgCO₃): Magnesium carbonate is also more soluble in water compared to barium carbonate and is commonly used as a drying agent and in the production of refractory materials.

Strontium Carbonate (SrCO₃): Strontium carbonate shares similar properties with barium carbonate but is primarily used in the production of strontium ferrites for permanent magnets.

Barium carbonate’s unique properties, such as its low solubility in water and its ability to react with acids, make it distinct from these similar compounds .

Biologische Aktivität

Barium carbonate (BaCO₃) is an inorganic compound with notable biological activity, particularly in toxicological contexts. This article explores its biological effects, mechanisms of toxicity, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Overview of Barium Carbonate

Barium carbonate is a white, odorless solid that is relatively insoluble in water but can dissolve in the gastrointestinal tract, leading to significant biological effects upon ingestion. It is primarily used in various industrial applications, including ceramics and glass manufacturing, and as a rodenticide due to its toxicity.

Barium ions (Ba²⁺) mimic calcium ions (Ca²⁺) in biological systems, leading to various physiological effects:

- Muscle Stimulation : Barium stimulates all types of muscles, including striated, cardiac, and smooth muscle. This stimulation can lead to muscle contractions and eventual paralysis due to neuromuscular blockade when exposure levels are high enough .

- Electrolyte Imbalance : Barium exposure can cause hypokalemia (low serum potassium levels), which may lead to arrhythmias and other cardiac issues. The mechanism involves the forced intracellular movement of potassium ions .

Acute Toxicity

Acute toxicity studies have shown that barium carbonate can lead to severe health issues:

- In a case study involving a 22-year-old male who ingested barium carbonate, symptoms included abdominal pain, muscle weakness, respiratory failure, and life-threatening arrhythmias. Aggressive treatment including hemodialysis was required for recovery .

- Animal studies indicate that doses as low as 30 mg/kg can be lethal in certain conditions. For instance, a study found that at 300 mg/kg doses, significant mortality occurred within 24 hours .

Chronic Toxicity

Chronic exposure studies reveal long-term health impacts:

- A study on rats exposed to barium chloride (a related compound) showed renal toxicity and decreased body weight at high concentrations over extended periods .

- In aquatic models such as Channa punctatus (a type of fish), barium carbonate exposure resulted in behavioral changes and hematological alterations, including cell membrane damage in red blood cells (RBCs) observed over time .

Human Case Study

A notable case involved a young man who ingested barium carbonate dissolved in hydrochloric acid. Following ingestion, he experienced severe hypokalemia and required mechanical ventilation due to respiratory failure. The use of hemodialysis helped expedite the removal of barium from his system, leading to a full recovery after aggressive treatment .

Animal Model Study

In laboratory settings, Channa punctatus were exposed to varying concentrations of barium carbonate. The study documented the following effects over six days:

| Parameter | Day 1 | Day 2 | Day 3 | Day 4 | Day 5 | Day 6 |

|---|---|---|---|---|---|---|

| Body Color Change | 5 | 4.7 | 4.8 | 4.2 | 3 | 2 |

| Fish Movement | 5 | 4.5 | 4.3 | 3.2 | 2 | 1 |

| Food Intake | 5 | 4.8 | 4 | 2.8 | 2 | 1 |

| Mucus Secretion | 1 | 1 | 2 | 3 | 4.7 | 5 |

The data indicated a clear decline in health and activity levels correlating with increased exposure duration .

Eigenschaften

IUPAC Name |

barium(2+);carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Ba/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJRCSIUFZENHW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaCO3, CBaO3 | |

| Record name | BARIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8302 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BARIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0777 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Barium carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Barium_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1029623 | |

| Record name | Carbonic acid, barium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Barium carbonate is a white powder. It is insoluble in water and soluble in most acids, with the exception of sulfuric acid. It has a specific gravity of 4.275. It is toxic by ingestion., Water insoluble, white powder; [CAMEO], WHITE CRYSTALLINE POWDER. | |

| Record name | BARIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8302 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Barium carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2024 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BARIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0777 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 0.0014 g/100 g at 20 °C, Slightly soluble (1:1000) in carbon dioxide-water; soluble in dilute hydrochloric acid, nitric acid or acetic acid; soluble in ammonium chloride or ammonium nitrate solutions, Insoluble in sulfuric acid, Insoluble in ethanol, Solubility in water, g/100ml at 20 °C: 0.002 (very poor) | |

| Record name | Barium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BARIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0777 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

4.3 at 68 °F (USCG, 1999) - Denser than water; will sink, 4.308 g/cu cm, 4.43 g/cm³ | |

| Record name | BARIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8302 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Barium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BARIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0777 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Essentially zero | |

| Record name | Barium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Accidental or intentional ingestion of soluble barium salts (e.g., barium carbonate, barium chloride) produces hypokalemia and acute hypertension. Systemic effects of acute barium toxicity include vomiting, diarrhea, cardiac arrhythmia, muscular paralysis, and death. The acute pathophysiological effects of barium are linked with two modes of action: direct muscular stimulation (skeletal, cardiac, and smooth), and hypokalemia. The latter effect is associated with the ability of the barium ion to block potassium (K+) channels and interfere with passive K+ diffusion., Barium mimics calcium in several tissues and fluids and in physiological functions in which calcium is involved, especially in neurotransmission. Barium would cause a potassium-like depolarization of nerve fibers and calcium influx. Barium ions cause asynchronous release of large numbers of quanta of acetylcholine during trains of impulses; it also causes release of noradrenaline from the sympathetic nerve terminals and catecholamines from the adrenal medulla. | |

| Record name | Barium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

0.06-0.12% total sulfur as S /Commercial material/ | |

| Record name | Barium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, heavy powder | |

CAS No. |

513-77-9, 25070-31-9 | |

| Record name | BARIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8302 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Barium carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, barium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025070319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, barium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.426 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARIUM CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P669D8HQ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Barium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BARIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0777 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

ERG is for "Barium compound, n.o.s." Vapor pressure is negligible. 811 °C, 1380 °C (decomposes), No melting point; decomposes at >1300 °C | |

| Record name | Barium carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2024 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Barium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BARIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0777 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.